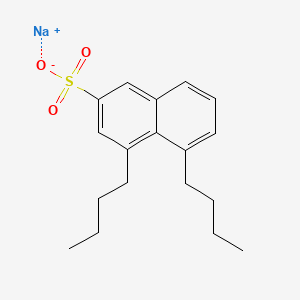![molecular formula C37H34N3O8P B570689 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate CAS No. 131622-85-0](/img/new.no-structure.jpg)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate is a complex organic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group for amino acids in solid-phase peptide synthesis. This compound is particularly significant in the field of biochemistry and organic chemistry due to its role in the synthesis of peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate typically involves multiple steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using the Fmoc group. This is achieved by reacting L-tyrosine with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected L-tyrosine is then esterified with phenylmethyl alcohol to form the phenylmethyl ester.
Phosphorylation: The final step involves the phosphorylation of the phenylmethyl ester using bis(2-cyanoethyl) phosphate under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the protection, esterification, and phosphorylation reactions in batches.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Phosphate Group Reactions: The phosphate group can participate in various substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are used.
Phosphate Reactions: Nucleophiles such as amines or alcohols can react with the phosphate group under mild conditions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Free Carboxylic Acid: Hydrolysis of the ester bond yields the free carboxylic acid.
Substituted Phosphates: Reactions with nucleophiles yield various substituted phosphate derivatives.
科学研究应用
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Bioconjugation: The compound is used in the preparation of bioconjugates, where peptides are linked to other molecules such as drugs or imaging agents.
Medicinal Chemistry: It is used in the development of peptide-based therapeutics and diagnostic agents.
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
作用机制
The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate involves:
Protection and Deprotection: The Fmoc group protects the amino group during peptide synthesis and is removed when the amino group is needed for further reactions.
Phosphate Group Functionality: The phosphate group can participate in various biochemical reactions, acting as a leaving group or a reactive site for nucleophilic attack.
相似化合物的比较
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
- Fmoc-Phe-OH
- Fmoc-Glu (OtBu)-OH
Uniqueness
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate is unique due to its specific combination of protecting groups and functional groups, making it particularly useful in peptide synthesis and bioconjugation. Its ability to undergo multiple types of reactions and its versatility in various applications highlight its significance in scientific research.
属性
CAS 编号 |
131622-85-0 |
|---|---|
分子式 |
C37H34N3O8P |
分子量 |
679.666 |
IUPAC 名称 |
benzyl (2S)-3-[4-[bis(2-cyanoethoxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C37H34N3O8P/c38-20-8-22-46-49(43,47-23-9-21-39)48-29-18-16-27(17-19-29)24-35(36(41)44-25-28-10-2-1-3-11-28)40-37(42)45-26-34-32-14-6-4-12-30(32)31-13-5-7-15-33(31)34/h1-7,10-19,34-35H,8-9,22-26H2,(H,40,42)/t35-/m0/s1 |
InChI 键 |
QWYVWAQCGZYFLW-DHUJRADRSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OP(=O)(OCCC#N)OCCC#N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)







